molecular formula C20H25N3 B11437895 1-tert-butyl-N-(4-ethylbenzyl)-1H-benzimidazol-5-amine

1-tert-butyl-N-(4-ethylbenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11437895
M. Wt: 307.4 g/mol
InChI Key: VPAKCAAWYQQFFA-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a tert-butyl group, an ethylphenyl group, and a benzodiazole moiety, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be achieved through a multi-step process involving the formation of the benzodiazole ring followed by the introduction of the tert-butyl and ethylphenyl groups. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzodiazole core. Subsequent alkylation reactions introduce the tert-butyl and ethylphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-TERT-BUTYL-3-(4-ETHYLPHENYL)UREA: Similar in structure but contains a urea moiety instead of a benzodiazole ring.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a benzodiazole ring.

Uniqueness

1-TERT-BUTYL-N-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

1-tert-butyl-N-[(4-ethylphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C20H25N3/c1-5-15-6-8-16(9-7-15)13-21-17-10-11-19-18(12-17)22-14-23(19)20(2,3)4/h6-12,14,21H,5,13H2,1-4H3

InChI Key

VPAKCAAWYQQFFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C(C)(C)C

Origin of Product

United States

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